Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-1,5-dimethyl-7-oxo-N-2-pyridinyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Various synthetic pathways have been developed to enhance the structural diversity and functionalization of this scaffold . For instance, the regioselectivity of the reaction can be controlled using dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents . Reaction conditions may vary depending on the desired transformation, but typical conditions include refluxing in organic solvents or conducting reactions under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, they may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include other N-heterocyclic systems such as:
Purines: These compounds share structural similarities and participate in similar biochemical reactions.
Pyrimidines: Pyrimidine derivatives also exhibit comparable biological activities and are used in similar applications.
Uniqueness
The uniqueness of pyrazolo[1,5-a]pyrimidine derivatives lies in their fused ring system, which provides a rigid and planar structure that enhances their binding affinity to molecular targets . This structural feature also contributes to their diverse photophysical properties, making them valuable in material science applications .
Properties
CAS No. |
87948-73-0 |
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Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
1,5-dimethyl-7-oxo-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-9-12(13(20)17-10-5-3-4-7-15-10)14(21)19-11(16-9)6-8-18(19)2/h3-8H,1-2H3,(H,15,17,20) |
InChI Key |
JOOAYCACDSMSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=CN2C)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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